Titanium trichloride
Description
Structure
2D Structure
Properties
IUPAC Name |
trichlorotitanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ti/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPGGFAJWQGJC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ti](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TiCl3, Cl3Ti | |
| Record name | Titanium(III) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Titanium(III)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11130-18-0 (cpd with unspecified MF) | |
| Record name | Titanium trichloride | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID1052870 | |
| Record name | Titanium(III) chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Dark red-violet deliquescent solid; [Merck Index] Purple powder; [Sigma-Aldrich MSDS] | |
| Record name | Titanium chloride (TiCl3) | |
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| Record name | Titanium trichloride | |
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CAS No. |
7705-07-9 | |
| Record name | Titanium chloride (TiCl3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7705-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Titanium trichloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium chloride (TiCl3) | |
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| Record name | Titanium(III) chloride | |
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| Record name | Titanium trichloride | |
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Methodologies for Advanced Synthesis and Preparation of Titanium Iii Chloride
Reduction-Based Synthesis Pathways for Titanium(III) Chloride
Titanium(III) chloride (TiCl₃), a compound of significant interest due to its applications as a catalyst and an intermediate in titanium metal production, can be synthesized through various reduction pathways. These methods primarily involve the reduction of titanium tetrachloride (TiCl₄), a more common and stable titanium compound.
Magnesiothermic Reduction of Titanium Tetrachloride to Titanium Subchlorides
A prominent method for producing titanium and its subchlorides is the Kroll process, which traditionally involves the magnesiothermic reduction of titanium tetrachloride. dntb.gov.uadoaj.org In a modified approach aimed at producing titanium subchlorides, TiCl₄ is reacted with magnesium. dntb.gov.ua This reaction can be tailored to yield titanium trichloride (B1173362) (TiCl₃) and titanium dichloride (TiCl₂). dntb.gov.uadntb.gov.ua
The synthesis can be conducted in a magnesium chloride (MgCl₂) medium, where the generated titanium subchlorides become enriched in the molten salt. dntb.gov.ua The subsequent reduction of TiCl₃ by magnesium is a rapid and highly exothermic reaction. dntb.gov.uamdpi.com Research has shown that when a mixture of TiCl₃ feed material and magnesium reductant is heated, the temperature can rapidly increase to over 973 K, indicating a high-speed reaction. mdpi.com This subhalide reduction process is considered a potential route for a semi-continuous and high-speed titanium production process. dntb.gov.uamdpi.com The process can be controlled to produce titanium metal with a purity of up to 99.8% after the removal of byproducts like magnesium chloride through vacuum distillation.
Aluminothermic Reduction of Titanium Tetrachloride
Aluminothermic reduction offers an alternative route to synthesize titanium trichloride. This process is typically carried out in two distinct steps. researchgate.netcdc.gov Initially, titanium tetrachloride is reduced by aluminum at a temperature maintained below the boiling point of TiCl₄, under an inert argon atmosphere. researchgate.netcdc.gov This first step yields an intermediate product of this compound.
In the second stage, the newly formed TiCl₃ is further reacted with aluminum at elevated temperatures, which can reach up to approximately 1000°C. researchgate.netcdc.gov This subsequent reaction leads to the formation of titanium-aluminum alloy powders. researchgate.net While this method is effective for producing Ti-Al alloys, it is also a viable pathway for the initial generation of TiCl₃. researchgate.netcdc.gov
Hydrogen-Based Reduction of Titanium Tetrachloride
The reduction of titanium tetrachloride using hydrogen is another established method for preparing this compound. researchgate.netresearchgate.net This gas-phase reaction can be performed under different conditions to achieve the desired product.
One approach involves a thermal reaction at high temperatures, commercially employed at around 800°C. However, at these temperatures, the formation of TiCl₃ is less thermodynamically favored. A study measuring the reaction rate between 430°C and 500°C determined the activation energy to be 41 kcal per gram mole.
An alternative is the arc-induced hydrogen reduction of TiCl₄. researchgate.net This method allows for the preparation of finely powdered, high-purity this compound. researchgate.net In a continuous closed-system apparatus, a circulating atmosphere of TiCl₄ vapor and hydrogen is subjected to an electric arc, where monatomic hydrogen reacts with the tetrachloride to form TiCl₃ and hydrogen chloride (HCl). researchgate.net The HCl byproduct can be regenerated by passing it over heated titanium metal, making the process more economical. researchgate.net Research has shown that a yield of 91% TiCl₃ can be achieved at a formation temperature of 460°C. researchgate.net
Electrochemical Synthesis and Purification Techniques for Titanium(III) Chloride
Electrochemical methods provide alternative pathways for the synthesis and purification of titanium(III) chloride, often allowing for greater control over the product's purity and form.
Anodic Dissolution Methods for Titanium(III) Chloride Generation
The generation of titanium(III) chloride can be achieved through the anodic dissolution of titanium metal in specific electrolyte systems. In this process, a titanium metal electrode acts as the anode and is oxidized, releasing titanium ions into the electrolyte. Under controlled potential, this can lead to the formation of Ti(III) species.
Studies conducted in acidic chloroaluminate molten salts, such as aluminum chloride-1-ethyl-3-methylimidazolium chloride (AlCl₃-EtMeImCl), have demonstrated that the anodic oxidation of a titanium electrode can result in the formation of a passive film of solid TiCl₃ on the electrode surface. Similarly, in equimolar AlCl₃–NaCl molten salts, the anodic dissolution of titanium has been shown to proceed through reversible steps, including the formation of Ti³⁺ from Ti²⁺.
Another approach involves the anodic dissolution of aluminum in aqueous solutions of titanium tetrachloride. This method has been shown to produce solutions of this compound, although its primary application has been explored in the context of wastewater treatment. researchgate.net The electrochemical reduction of Ti⁴⁺ to Ti³⁺ in nonaqueous solvents like dimethylformamide (DMF) has also been investigated, indicating the feasibility of forming Ti(III) species through electrochemical means.
Molten Salt Media Synthesis and Enrichment of High Purity Titanium(III) Chloride
Molten salts serve as an effective medium for the synthesis and purification of high-purity titanium(III) chloride. Various salt systems, including calcium chloride (CaCl₂), sodium chloride-potassium chloride (NaCl-KCl), and magnesium chloride (MgCl₂), have been utilized for this purpose. dntb.gov.ua
One novel method involves a two-step process in molten CaCl₂. First, titanium subchlorides are prepared by reacting titanium tetrachloride with metallic titanium within the molten salt. In the second step, the resulting mixture, which contains titanium dichloride (TiCl₂), is enriched with TiCl₃ by introducing hydrogen chloride (HCl) gas into the melt. This process has been shown to achieve a collection efficiency of over 95% for high-purity TiCl₃. The resulting TiCl₃ product is described as dense, homogeneous, and having an agglomerative structure.
The use of molten salts as a reaction medium significantly enhances the efficiency of titanium subchloride formation compared to the direct gas-phase reaction of TiCl₄ with solid titanium. The enrichment process within the molten salt allows for the effective separation and collection of pure TiCl₃.
Novel Synthetic Approaches to Titanium(III) Chloride Precursors
The generation of titanium(III) chloride and its precursors is a critical step for various applications, including as catalysts in polymerization and as reagents in organic synthesis. Advanced methodologies have focused on developing more efficient, controlled, and sometimes salt-free routes to these valuable compounds. These novel approaches often utilize organometallic reagents or sophisticated ligand systems to influence the reduction of titanium(IV) species and to stabilize the resulting Ti(III) center.
Organometallic Precursors for Titanium(III) Chloride Synthesis
The synthesis of titanium(III) chloride has been effectively achieved through the reduction of titanium tetrachloride (TiCl₄) using various organometallic compounds. These methods offer an alternative to traditional reduction by hydrogen or elemental metals, often proceeding under milder conditions and providing control over the product's catalytic activity.
A prominent method involves the reduction of TiCl₄ with organoaluminum or organomagnesium compounds. For instance, a process has been developed where TiCl₄ is reduced by an organometallic compound of aluminum or magnesium in an ether solvent, such as an aliphatic or alkyl-aryl ether. fishersci.se The reaction mixture is typically aged at temperatures ranging from 20°C to 200°C for a period of 0.2 to 3.0 hours. fishersci.se The resulting solid this compound is then recovered and washed with an anhydrous organic solvent like n-heptane. fishersci.se This process highlights the utility of organometallic reagents in producing catalytically active TiCl₃.
Another innovative, salt-free reduction protocol employs electron-rich organosilicon compounds. fishersci.se Reagents such as 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes can serve as versatile reductants for early transition-metal complexes, including titanium chlorides. fishersci.se This salt-free reduction is advantageous as it generates pure low-valent metal species and byproducts that are easily removed, such as trimethylsilyl (B98337) chloride and aromatic compounds (e.g., benzene, toluene (B28343), pyrazine). fishersci.se
The use of cyclopentadienyl-type ligands is a cornerstone in the organometallic chemistry of titanium, providing access to a wide array of precursors. Monocyclopentadienyltitanium(III) complexes, for example, can be synthesized by the reduction of their corresponding titanium(IV) trichloride precursors. americanelements.com A general route involves treating monopentamethylcyclopentadienyltitanium(IV) trichloride ([Ti(η⁵-C₅Me₅)Cl₃]) with a suitable reducing agent. americanelements.com Similarly, chiral cyclopentadienylthis compound precursors have been synthesized, starting from natural products like menthone and pulegone (B1678340) to create the cyclopentadiene (B3395910) ligands, which are then reacted with TiCl₄. fishersci.at Furthermore, 1,2,3-trisubstituted cyclopentadienyl (B1206354) this compound complexes have been prepared by reacting the corresponding lithium cyclopentadienide (B1229720) with TiCl₄. wikipedia.org These organometallic precursors are pivotal in the development of specialized catalysts and reagents.
Table 1: Selected Organometallic Precursors and Reductants for TiCl₃ Synthesis
| Organometallic Precursor/Reductant | Ti(IV) Starting Material | Solvent(s) | Key Product(s) | Reference |
|---|---|---|---|---|
| Organoaluminum/Organomagnesium Compounds | TiCl₄ | Aliphatic or alkyl-aryl ether | Catalytic TiCl₃ | fishersci.se |
| 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes | Cp*TiCl₃, Cp₂TiCl₂ | Not specified | Low-valent Ti species | fishersci.se |
| Lithium borohydride (B1222165) (LiBH₄) | [Ti(η⁵-C₅Me₅)Cl₃] | Toluene | [{Ti(η⁵-C₅Me₅)(BH₄)(μ-BH₄)}₂] | americanelements.com |
This table is interactive. Click on the headers to sort the data.
Ligand-Assisted Synthetic Routes for Titanium(III) Chloride Complexes
The stability and reactivity of titanium(III) chloride can be profoundly influenced by the coordination of various ligands. Ligand-assisted synthesis provides a powerful tool for isolating and characterizing novel Ti(III) complexes, which can serve as precursors for more complex molecular architectures or as active species in chemical transformations.
Pincer ligands, with their tridentate and meridional binding mode, offer a robust framework for stabilizing reactive metal centers. For instance, Ti(III) and Ti(IV) complexes featuring the tBuPCP ligand (tBuPCP = C₆H₃-2,6-(CH₂PtBu₂)₂) have been synthesized. The Ti(III) complex, (tBuPCP)TiCl₂, was prepared in high yield (66%) by reacting the lithium synthon [tBuPCP]Li with TiCl₃(THF)₃ in pentane. fishersci.no This demonstrates the direct use of a pre-formed Ti(III) source and a sophisticated ligand to generate a stable organometallic Ti(III) complex.
Bulky bidentate ligands have also been employed to synthesize unique titanium(III) species. In one study, a dimeric Ti(III) complex, [LTiCl(μ–Cl)]₂ (where L is a bulky guanidinate ligand), was synthesized by the reduction of the corresponding Ti(IV) precursor [LTiCl₃] with potassium graphite (B72142) (KC₈) in hexane. fishersci.at This reaction yielded the first structurally characterized mono-guanidinate ligand stabilized dimeric Ti(III) complex. fishersci.at
Amidinate ligands are another class of nitrogen-based donors used to stabilize titanium centers. A titanium(III) amidinate compound, Tris(N,N'-Diisopropylpentanamidinate) Titanium(III), was successfully synthesized via a salt elimination reaction between TiCl₃(THF)₃ and the corresponding lithium amidinate salt in a 65% yield. fishersci.ca This complex was investigated as a potential single-source precursor for chemical vapor deposition (CVD). fishersci.ca
The versatility of ligand-assisted synthesis is also evident in the preparation of complexes with hydridoborato ligands. The reduction of monocyclopentadienyltitanium(IV) trichlorides with an excess of lithium borohydride (LiBH₄) in toluene yields dimeric bis(hydridoborato)titanium(III) complexes of the type [{Ti(η⁵-C₅H₅₋ₙMeₙ)(BH₄)(μ-BH₄)}₂]. americanelements.com These reactions showcase a combined organometallic and ligand-based approach to generate well-defined Ti(III) precursors.
Table 2: Examples of Ligand-Assisted Synthesis of Ti(III) Complexes
| Ligand Type | Ti Starting Material | Reagent(s) | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Pincer (tBuPCP) | TiCl₃(THF)₃ | [tBuPCP]Li | Pentane | (tBuPCP)TiCl₂ | fishersci.no |
| Guanidinate | [LTiCl₃] | Potassium Graphite (KC₈) | Hexane | [LTiCl(μ–Cl)]₂ | fishersci.at |
| Amidinate | TiCl₃(THF)₃ | [Li(iPr-nBuAMD)] | Tetrahydrofuran | [Ti(iPr-nBuAMD)₃] | fishersci.ca |
This table is interactive. Click on the headers to sort the data.
Catalytic Applications and Mechanisms of Titanium Iii Chloride
Ziegler-Natta Polymerization Catalysis with Titanium(III) Chloride Systems
Titanium(III) chloride (TiCl₃) is a cornerstone of Ziegler-Natta catalysis, a method that revolutionized the synthesis of polyolefins. numberanalytics.com These catalytic systems, typically involving a titanium compound and an organoaluminum cocatalyst, enable the stereospecific polymerization of 1-alkenes like propylene (B89431) and the production of high-density polyethylene (B3416737). numberanalytics.comwikipedia.orgtestbook.com The original Ziegler-Natta catalysts were based on titanium(III) chloride and triethylaluminum (B1256330). numberanalytics.com Ziegler-Natta catalysts are broadly classified into two categories: heterogeneous, which are solid-supported and dominate industrial applications, and homogeneous, which are soluble in the reaction medium. wikipedia.org
Heterogeneous Ziegler-Natta catalysts are complex systems where the active sites are located on the surface of a solid support. pnas.orgnih.gov The first dominant class of these catalysts was based on titanium compounds, often TiCl₃ or TiCl₄, activated by organoaluminum compounds such as triethylaluminium. wikipedia.orgpnas.org The performance of these catalysts is heavily dependent on their composition and the morphology of the support material. pageplace.de The solid catalyst particles' shape and distribution are known to be closely related to the resulting polymer particles. vot.pl
The development of catalysts supported on magnesium dichloride (MgCl₂) marked a significant advancement, leading to a dramatic increase in activity by orders of magnitude. nih.govutwente.nl The high efficiency of MgCl₂-supported catalysts stems from several factors. Firstly, MgCl₂ acts as an excellent dispersant for the active titanium species. utwente.nl In conventional TiCl₃ catalysts, many titanium atoms in the crystal's interior are inaccessible to the monomer and cocatalyst. utwente.nl By supporting the titanium compound on high-surface-area MgCl₂, more titanium atoms are exposed on the surface, making them potentially active for polymerization. utwente.nl
The structural similarity between the crystalline forms of MgCl₂ and TiCl₃ is also a key factor. core.ac.uk This compatibility allows for the incorporation of titanium ions into the MgCl₂ lattice, creating highly active catalytic sites. The use of δ-MgCl₂, which has a disordered structure, is considered crucial for creating active MgCl₂ supports. core.ac.uk The interaction between the MgCl₂ support and the titanium compound significantly enhances the polymerization activity. utwente.nl
| Catalyst Type | Key Advantage of MgCl₂ Support | Reference |
|---|---|---|
| Conventional TiCl₃ | Lower percentage of active surface Ti atoms. | utwente.nl |
| MgCl₂-supported TiCl₄/TiCl₃ | High dispersion of Ti atoms, leading to a higher number of potential active sites. | utwente.nl |
| MgCl₂-supported TiCl₄/TiCl₃ | Significant enhancement in polymerization activity. | utwente.nl |
The performance of MgCl₂-supported titanium catalysts is further refined by the inclusion of organic modifiers, often referred to as Lewis bases or internal and external donors. wikipedia.orgnih.gov These modifiers, typically esters of aromatic diacids, diethers, or alkoxysilanes, play a critical role in controlling the stereospecificity of the catalyst, particularly in propylene polymerization. wikipedia.orgnih.gov The primary function of an internal donor, which is incorporated during catalyst synthesis, is to prevent the formation of non-stereospecific active sites. utwente.nl
Cocatalysts, most commonly organoaluminum compounds like triethylaluminum (TEA) or triisobutylaluminum (B85569) (TIBA), are essential for activating the titanium precatalyst. wikipedia.orgthieme-connect.de The organoaluminum compound reduces and alkylates the titanium species on the support surface, generating the active sites required for polymerization to begin. mdpi.com The choice and concentration of the cocatalyst can influence catalyst productivity and the molecular weight of the resulting polymer. google.com External donors, added along with the cocatalyst during polymerization, can deactivate non-specific active sites on the catalyst surface, thereby increasing the isotacticity of polypropylene (B1209903). mdpi.com The interaction between internal donors and the titanium species can influence the electron density around the titanium, which in turn affects catalyst activity. acs.org
Kinetic studies reveal significant differences in the polymerization behavior of ethylene (B1197577) and propylene using the same TiCl₃-based Ziegler-Natta catalysts. Ethylene polymerization often exhibits a "build-up" type rate curve, characterized by an induction period where the reaction rate gradually increases to a steady state. semanticscholar.orgnih.gov In contrast, propylene polymerization typically shows a "decay" type curve, where the rate rapidly peaks and then decreases over time. semanticscholar.orgnih.gov
| Monomer | Kinetic Profile | Active Center Fraction ([C*]/[Ti]) | Primary Reason for Kinetic Behavior | Reference |
|---|---|---|---|---|
| Ethylene | Build-up type (rate gradually increases) | <0.6% | Inefficient catalyst fragmentation | semanticscholar.orgnih.gov |
| Propylene | Decay type (rate peaks quickly then declines) | 1.5%–4.9% | Efficient catalyst fragmentation | semanticscholar.orgnih.gov |
Understanding the relationship between the surface structure of TiCl₃-based catalysts and their polymerization behavior requires sophisticated analytical techniques. pnas.org Surface science approaches, often conducted under ultra-high vacuum conditions, allow for the preparation and characterization of model catalysts with well-defined surface structures. pnas.org
X-ray photoelectron spectroscopy (XPS) is a powerful tool for identifying the oxidation states of titanium on the catalyst surface. pnas.orgacs.org Studies have used XPS to analyze the interaction between catalyst components and have shown that internal donors can alter the electron density around the titanium active sites. acs.org Diffuse reflectance UV-Vis spectroscopy and Ti L₃-edge near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, aided by theoretical simulations, have revealed that Ti sites in precatalysts can exist as monomeric 6-fold-coordinated species. acs.org Upon activation with an alkylaluminum compound, a portion of the Ti(IV) species are reduced to Ti(III). cnr.it Infrared (IR) spectroscopy of adsorbed probe molecules, such as carbon monoxide (CO), can distinguish between different types of Ti(III) active sites based on their electron density. cnr.it These analytical methods are crucial for correlating the molecular-level structure of the catalyst with its macroscopic performance, such as activity and stereospecificity. jaist.ac.jp
While heterogeneous catalysts dominate industry, homogeneous Ziegler-Natta catalysts, which are soluble in the polymerization medium, are invaluable for mechanistic studies and the production of specialty polymers. wikipedia.orgpnas.org These systems often involve complexes of Group 4 metals, including titanium. wikipedia.org Early homogeneous catalysts were often derived from metallocenes, but the range has expanded significantly to include a variety of non-metallocene, nitrogen-based ligands. wikipedia.orgmdpi.com
A key feature of many homogeneous systems is the in-situ formation of the active catalytic species. For example, the activation of titanium half-metallocenes like CpTiCl₃ with methylaluminoxane (B55162) (MAO) can lead to the formation of paramagnetic Ti(III) species. rsc.org The reduction of the initial Ti(IV) complex to a Ti(III) state is considered crucial for the high activity observed in certain polymerizations, such as the syndiospecific polymerization of styrene (B11656). rsc.org Advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) are essential for characterizing these short-lived, paramagnetic Ti(III) intermediates, such as Ti(III)-hydride complexes, which are difficult to isolate but are believed to be key players in the catalytic cycle. rsc.org These model systems provide fundamental insights into the mechanisms of olefin insertion and stereochemical control at a molecular level. rsc.org
Homogeneous Titanium(III) Chloride Catalysts and Model Systems
Metallocene and Non-metallocene Titanium(III) Chloride Complexes in Polymerization
Titanium(III) chloride complexes, both metallocene and non-metallocene, are significant in the field of olefin polymerization.
Metallocene Complexes: Metallocene complexes, specifically those involving Group 4 metals like titanium, are well-regarded as pre-catalysts for olefin polymerization. rsc.org The classic example, bis(cyclopentadienyl)titanium(III) chloride, also known as the Nugent-RajanBabu reagent, exists as a dimer [(C₅H₅)₂TiCl]₂ and is an air-sensitive green solid. wikipedia.org This complex is typically prepared by the reduction of titanocene (B72419) dichloride. wikipedia.org While titanocenes are highly active, they can be less stable at higher temperatures, where the titanium(IV) state can be reduced to the inactive titanium(III) state. nih.gov The development of single-site homogeneous polymerization catalysts, such as those based on Group 4 metallocenes or half-metallocenes activated with methylaluminoxane (MAO), has provided significant mechanistic understanding of olefin polymerization. rsc.org These catalysts offer the ability to produce polymers with well-defined microstructures and properties. nih.gov
Non-metallocene Complexes: The development of non-metallocene catalysts began in the mid-1990s as an alternative to metallocenes. mdpi.com These catalysts, particularly those with [N,N] bidentate ligands, have gained attention due to their structural stability and unique polymerization behaviors. mdpi.com Non-metallocene titanium complexes with [O,O] bidentate ligands have also been explored for producing ultra-high molecular weight polyethylene (UHMWPE), although many have shown limitations in activity and the molecular weight of the resulting polymer. bohrium.com However, new systems, such as those using 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) as a ligand in combination with cocatalysts like diethylaluminium chloride and di-n-butylmagnesium, have demonstrated very high activity in ethylene polymerization. bohrium.com
β-diketiminato complexes of Ti(III) with the general formula LTiCl₂ (where L is a β-diketiminato ligand) are another class of non-metallocene catalysts. doi.org When activated with methylaluminoxane or B(C₆F₅)₃, these complexes can catalyze the homopolymerization of ethylene and its copolymerization with α-olefins. doi.org The synthesis of these complexes often involves the reaction of the lithium salt of the β-diketiminato ligand with titanium trichloride (B1173362). doi.org
Activation Mechanisms in Homogeneous Titanium(III) Chloride Catalysis
The activation of homogeneous titanium(III) chloride catalysts is a critical step in initiating polymerization. A key aspect of this process involves the generation of a catalytically active species, often a cationic complex with a vacant coordination site. researchgate.net
In many systems, particularly those involving metallocene and half-metallocene pre-catalysts, methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) is used as an activator. rsc.org MAO functions as an alkylating agent, leading to the formation of a metal-alkyl bond through ligand exchange. rsc.org For titanocenes, the Ti(IV) pre-catalyst can be reduced to the lower Ti(III) and Ti(II) oxidation states. rsc.org The active species is often a Ti(III)-hydride complex, which forms during the activation reaction. rsc.org The catalytic cycle then proceeds with the Ti(III)-H species. rsc.org
The mechanism of activation can also involve the formation of ion pairs. For instance, the activation of half-titanocenes with MAO can lead to Ti(IV) cationic complexes stabilized as ion pairs. rsc.org While the structure of these Ti(IV) species has been studied with NMR spectroscopy, the corresponding open-shell Ti(III) complexes are less understood. rsc.org
The nature of the solvent and other components in the reaction mixture can also play a crucial role. For example, in reactions involving Cp₂TiCl, the presence of a protic source leads to a different form of the active Ti(III) species compared to aprotic conditions. nih.gov Under aprotic conditions, Cp₂TiCl(THF) is the dominant species, while under protic conditions, a complex between Cp₂TiCl and an acid, such as collidine hydrochloride, is formed. nih.gov This difference in the active species can affect the subsequent reaction pathways. nih.gov
Advanced Ziegler-Natta Catalyst Design and Performance Optimization
Tailoring Catalyst Morphology and Surface Chemistry for Enhanced Polymer Properties
The performance of Ziegler-Natta catalysts, which are central to polyolefin production, is highly dependent on their physical and chemical properties. acs.org These catalysts typically consist of a titanium chloride precursor, a high surface area magnesium chloride (MgCl₂) support, electron donors, and an aluminum alkyl activator. acs.org
Catalyst Support and Morphology: The morphology and surface chemistry of the MgCl₂ support are critical. Modern preparation methods, such as the precipitation of a MgCl₂ solution or the solid-state conversion of Mg(OR)₂ precursors, can reduce the size of the δ-MgCl₂ primary particles and increase their structural disorder, which in turn boosts catalyst performance. acs.org The method of preparation also influences the relative extension of different crystal surfaces of the support. acs.org The morphology of the final polymer often replicates that of the catalyst, so controlling the catalyst's shape is a way to control the polymer's morphology. koreascience.kr
The addition of metal halides like ZnCl₂, AlCl₃, MnCl₂, and FeCl₂ can modify the catalyst support by creating defects on its surface and disrupting the crystal structure. This increases the surface area for the active metal to be absorbed, leading to a better distribution of active centers, higher catalyst activity, and improved comonomer incorporation. For instance, using a combination of AlCl₃ and ZnCl₂ has been shown to significantly improve catalyst activity.
Surface Chemistry and Electron Donors: The interaction between the titanium species and the support is crucial. The use of hydroxylated carbon nanotubes (CNTOH) as part of the support in CNT/MgCl₂/TiCl₄ catalysts has been shown to increase catalytic efficiency. koreascience.kr It is believed that the hydroxyl groups on the CNTs interact with the MgCl₂ surface, leading to a higher specific surface area and allowing more titanium tetrachloride active sites to be anchored. koreascience.kr
Internal electron donors are also a key component, influencing the state of the titanium on the catalyst surface via the MgCl₂ support. nih.gov The choice of internal donor can affect the catalyst's properties and, consequently, the properties of the resulting polymer.
Impact of Titanium Oxidation States on Polymerization Characteristics
The oxidation state of titanium in Ziegler-Natta catalysts is a significant factor that influences the polymerization process and the final polymer properties. nih.govdntb.gov.ua The titanium in these catalysts can exist in various oxidation states, including Ti(IV), Ti(III), and Ti(II). nih.gov
Influence on Catalyst Activity and Polymer Properties: Studies have shown that catalysts based on Ti(III) are generally less productive than those based on Ti(IV). mdpi.comsemanticscholar.org However, polymers produced with Ti(III)-based catalysts, such as ultra-high molecular weight polyethylene (UHMWPE), often exhibit superior mechanical properties. mdpi.comsemanticscholar.org The distribution of titanium oxidation states can be influenced by factors such as the Al/Ti ratio, activation temperature, and aging time. nih.gov
While the initial oxidation state of the titanium compound has been found to have a weak effect on the molecular weight and molecular weight distribution of polyethylene, the ligand environment around the titanium atom has a more significant impact on these properties. vot.pl Different titanium precursors, including Ti(II), Ti(III), and Ti(IV) compounds supported on MgCl₂, can all be used to prepare highly active catalysts for ethylene polymerization and copolymerization. vot.pl
Role in Stereospecificity and Copolymerization: In some cases, different titanium oxidation states are believed to be responsible for different types of polymerization. For example, in the copolymerization of styrene and ethylene, it has been suggested that a Ti(IV) active center is responsible for polyethylene formation, while a Ti(III) species is active in the syndiospecific polymerization of styrene. nih.gov
In ethylene/1-hexene copolymerization, a catalyst containing only Ti(II) as the active component showed increased copolymerizing ability compared to a conventional TiCl₄/MgCl₂ catalyst where Ti(III) is the active component. dntb.gov.ua The Ti(II)-based catalyst also produced copolymers with a more uniform distribution of branches. dntb.gov.ua The stabilization of the proper Ti(III) oxidation state, as confirmed by electron spin resonance (ESR), is important for catalyst performance. dntb.gov.ua The pre-contact treatment of the catalyst with a triethylaluminum cocatalyst can lead to the selective deactivation of less stereoselective active centers, thereby enhancing the isotacticity of the resulting polypropylene. ccspublishing.org.cn This deactivation is thought to be due to the over-reduction of the active center precursors. ccspublishing.org.cn
Titanium(III) Chloride in Organic Synthesis as a Reagent and Catalyst
Reductive Coupling Reactions Mediated by Titanium(III) Chloride
Titanium(III) chloride is a versatile reagent and catalyst in organic synthesis, particularly for mediating reductive coupling reactions. Its ability to act as a single-electron transfer (SET) agent allows for the generation of radical intermediates from various functional groups, which can then undergo C-C bond formation.
Inter- and Intramolecular Couplings: Low-valent titanium, often prepared from TiCl₄ and a reducing agent like samarium, can promote both intermolecular and intramolecular reductive coupling reactions. researchgate.net For instance, the coupling of ketones with nitriles to form substituted ketones, monocyclic α-amino alcohols, and monocyclic amines has been successfully achieved. researchgate.net Diastereoselective inter- and intramolecular pinacol (B44631) couplings of aldehydes have also been reported using a titanium(III) complex. sapub.org
Titanocene(III) chloride (Cp₂TiCl) is a well-known reagent for generating carbon-centered radicals from epoxides. sapub.org The reaction involves the anti-Markovnikov opening of the epoxide to a radical intermediate. wikipedia.org The fate of this intermediate depends on the reaction conditions. In the presence of a hydrogen atom donor, it is protonated to form an alcohol. wikipedia.org Alternatively, the radical can be trapped intramolecularly if a suitable acceptor group is present, a strategy that has been utilized in the synthesis of complex natural products. wikipedia.org
Mechanism and Catalytic Variants: The mechanism of these reactions typically involves the Lewis acidic Ti(III) center coordinating to an oxygen-containing functional group like a ketone or epoxide. wikipedia.org A single electron is then transferred from the titanium to the substrate, generating a carbon-centered radical and a Ti(IV)-oxo species. wikipedia.orgnih.gov This process is driven by the formation of a strong titanium-oxygen bond. wikipedia.org
Catalytic versions of these reactions have been developed. For example, a catalytic reductive cyclization of olefinic iodoethers using Cp₂TiCl₂ in the presence of manganese and trimethylsilyl (B98337) chloride provides a method for synthesizing multisubstituted tetrahydrofurans. sapub.org In another example, a Ti(III)-catalyzed radical alkylation of alkyl chlorides with Michael acceptors has been developed. nih.gov This reaction is initiated by the reduction of a Cp*Ti(IV)Cl₃ precursor to the active Ti(III) species. nih.gov The Ti(III) complex then abstracts a chlorine atom from the alkyl chloride to generate a carbon-centered radical, which subsequently reacts with the Michael acceptor. nih.gov
The reductive cross-coupling of ketones and nitriles can be catalyzed by titanocene dichloride in the presence of zinc and other additives. acs.org The reaction proceeds through a complex catalytic cycle where the active Ti(III) species is generated in situ. acs.org Kinetic studies have revealed that byproducts and additives can have a significant impact on the reaction rate, sometimes leading to autocatalysis or inhibition. acs.org
McMurry Reaction and its Titanium(III) Chloride-mediated Variants
Alkylation and Chlorination Reactions Facilitated by Titanium(III) Chloride
While more commonly known for its reducing properties, titanium(III) chloride and its corresponding tetrachloride (TiCl₄) can also function as Lewis acid catalysts in important electrophilic aromatic substitution reactions. This catalytic activity is crucial for facilitating alkylation and chlorination of aromatic compounds.
In the context of alkylation, titanium chlorides can catalyze Friedel-Crafts type reactions. Although TiCl₄ is more commonly cited as the catalyst, the underlying principle of Lewis acidity applies. The titanium center can activate substrates, though its use in this capacity is less frequent compared to other Lewis acids like aluminum chloride.
More significantly, titanium chlorides are employed in chlorination reactions. google.com Conventionally, the chlorination of aromatic rings is achieved by reacting an aromatic compound with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride or titanium tetrachloride. google.com TiCl₃/TiCl₄ can serve as both a catalyst and a solvent in these reactions, offering an alternative to hazardous solvents like carbon tetrachloride. google.com For methylated aromatic compounds like toluene (B28343), this system allows for selective chlorination. Ring chlorination occurs under dark conditions, while side-chain (methyl group) chlorination is initiated by light irradiation. google.com This dual reactivity allows for a continuous process where both the aromatic ring and the side chain can be chlorinated by simply controlling the light conditions. google.com The reaction temperature for ring chlorination typically ranges from 0°C to 130°C. google.com
Other Selective Transformations in Organic Chemistry with Titanium(III) Chloride
The reactivity of TiCl₃ extends to various other selective transformations, including deoxygenation and cyclization reactions, demonstrating its broad utility in modern organic synthesis.
Titanium(III) chloride is a key component in catalytic systems designed for the deoxygenation of alcohols and the dehalogenation of organic halides. A notable application is the Ti-catalyzed direct dehydroxylation of tertiary aliphatic alcohols. organic-chemistry.org In a protocol using a catalyst system often involving Cp*TiCl₃ (a derivative of TiCl₃), along with a silane (B1218182) reductant and zinc, tertiary alcohols can be converted to the corresponding alkanes under mild conditions. organic-chemistry.orgresearchgate.net The reaction proceeds via the generation of a tertiary carbon radical through the homolysis of the C-OH bond, a process mediated by the titanium catalyst. nih.gov This method is highly selective for tertiary alcohols, leaving primary and secondary alcohols unaffected, and is tolerant of various functional groups. organic-chemistry.org
Furthermore, TiCl₃ is effective in promoting hydrodehalogenation reactions. Alkyl halides can be quantitatively reduced in the presence of TiCl₃·3THF and a hydride source. scribd.com The mechanism for these transformations is believed to involve a radical pathway.
Titanium(III) chloride can initiate radical cyclizations of appropriately functionalized aldehydes and ketones to produce heterocyclic structures. This strategy provides a powerful route to five- and six-membered rings. For example, TiCl₃ can be used as a radical initiator for the cyclization of aromatic carbonyl compounds that contain an unsaturated side chain.
One application involves the intramolecular cyclization of unsaturated N-chloroamines. thieme-connect.de In these reactions, TiCl₃ acts as a single-electron donor, initiating a radical cascade that results in the formation of nitrogen-containing heterocycles. This method has proven effective for creating substituted pyrrolidines with good diastereoselectivity. thieme-connect.de
Dehydroxylation and Dehalogenation Transformations
Photocatalysis with Titanium(III) Chloride Precursors
Titanium(III) chloride serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂), a semiconductor material widely recognized for its high performance in photocatalysis. scirp.orgaip.org The properties of the resulting TiO₂, such as its crystalline phase (anatase, rutile, or brookite), particle size, and surface area, are crucial for its photocatalytic efficiency and can be controlled by the synthesis conditions starting from TiCl₃. scirp.orgscirp.orgresearchgate.net
A common method involves the controlled hydrolysis of an aqueous TiCl₃ solution. scirp.org The synthesis can be performed at room temperature, and the rate of hydrolysis can be significantly increased by the addition of nitric acid. scirp.orgscirp.org This process involves the oxidation of Ti³⁺ to Ti⁴⁺, followed by hydrolysis and precipitation to form TiO₂ precursors. scirp.orgscirp.org Subsequent calcination (heat treatment) of the precipitate at temperatures typically around 400-900°C is used to crystallize the material into the desired phase. scirp.orgaip.org For instance, pure rutile phase TiO₂ with a unique flower-like assembly of nanorods and high surface area can be obtained through this method. scirp.orgscirp.org The ratio of anatase to rutile, which can significantly impact photocatalytic activity, can also be controlled by adjusting synthesis parameters. researchgate.net
The TiO₂ materials synthesized from TiCl₃ precursors have demonstrated excellent efficacy in the photocatalytic degradation of organic pollutants. scirp.org For example, rutile TiO₂ prepared via TiCl₃ hydrolysis has shown high activity for the degradation of both cationic dyes, like methylene (B1212753) blue, and anionic dyes, like congo red, under visible light irradiation. scirp.orgscirp.org The performance of these materials can be comparable to, or even exceed, that of commercially available photocatalysts like Degussa P-25. scirp.org
Table 3: Photocatalytic Degradation of Methylene Blue using TiO₂
| TiO₂ Catalyst | Synthesis Precursor | Crystalline Phase | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| A1 | TiCl₃ / HNO₃ | Rutile | ~95% | 150 | Visible | scirp.orgscirp.org |
| Degussa P-25 | --- | Anatase/Rutile | ~98% | 150 | Visible | scirp.org |
| TiO₂ (900°C calcination) | TiCl₃ / NH₄OH | Anatase/Rutile | High | 300 | UV | aip.org |
The mechanism of photocatalysis involves the generation of electron-hole pairs upon absorption of light with energy greater than the bandgap of TiO₂. These charge carriers migrate to the surface and generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which then oxidize and degrade organic molecules. iaamonline.orgamazonaws.com The high surface area and specific nanostructures achieved through TiCl₃-based synthesis routes enhance these processes, making it an attractive method for developing efficient photocatalysts. scirp.orgscirp.org
Generation of Titanium Dioxide Photocatalysts from Titanium(III) Chloride
Environmental Remediation Applications of Titanium(III) Chloride
Titanium(III) chloride is an effective agent for water treatment, functioning through a dual mechanism of chemical reduction and coagulation. This makes it particularly suitable for removing pollutants that are susceptible to reduction, such as certain heavy metals and organic dyes, as well as colloidal and dissolved organic matter. researchgate.netresearchgate.net
The process involves the hydrolysis of Ti(III) to form Ti(III) hydrates. These species act as reducing agents, converting pollutants to a less soluble or less toxic state. Simultaneously, the hydrolysis products polymerize and aggregate, forming flocs that enmesh and adsorb the reduced species and other suspended particles, leading to their removal from the water via sedimentation. researchgate.net
Heavy Metal Removal: TiCl₃ has shown high efficacy in removing redox-sensitive metals. For example, it can be used to remove perrhenate (B82622) (ReO₄⁻), a non-radioactive surrogate for the nuclear waste element technetium-99 (B83966) (⁹⁹TcO₄⁻). researchgate.net The proposed mechanism involves the reduction of ReO₄⁻ by Ti(III) hydrates to form rhenium dioxide (ReO₂). Subsequently, the positively charged titanium hydrates and the negatively charged ReO₂ aggregates aggregate through electrostatic interactions, forming flocs that rapidly settle. researchgate.net This reduction-coagulation process can achieve removal efficiencies of up to 99.6% for perrhenate. researchgate.net TiCl₃ has also been noted for its potential to remove other heavy metals like copper, cadmium, nickel, lead, and zinc from contaminated water. nih.gov
Organic Pollutant and Dissolved Organic Carbon (DOC) Removal: TiCl₃ is an effective coagulant for removing natural organic matter, often quantified as dissolved organic carbon (DOC). researchgate.netresearchgate.net Compared to traditional coagulants like aluminum sulfate (B86663) (alum), TiCl₃ can demonstrate significantly higher DOC removal capacity, especially at a low pH of around 3. researchgate.netresearchgate.net At this pH, charge neutralization is the dominant mechanism for floc formation. researchgate.netresearchgate.net Spectroscopic analyses have shown that TiCl₃ is particularly efficient at removing humic and fulvic compounds from water. researchgate.netresearchgate.net For instance, one study reported DOC removal of 71% with TiCl₃ compared to 56% with alum under optimal conditions. researchgate.net
Algae Removal: In the treatment of algae-laden water, TiCl₃ has been applied as a coagulant for the removal of species like Microcystis aeruginosa. It achieves higher removal efficiency (98.1%) compared to titanium tetrachloride (TiCl₄) at the same dosage. researchgate.net A key advantage of TiCl₃ is its lower reduction potential, which results in less damage to algal cells during coagulation, thereby minimizing the release of algal organic matter into the treated water. researchgate.net The primary mechanism is charge neutralization, enhanced by the reductive capacity of Ti(III). researchgate.net
The table below summarizes the performance of TiCl₃ in removing specific pollutants.
| Pollutant Type | Specific Pollutant | Removal Efficiency | Key Mechanism(s) | Reference(s) |
| Heavy Metal Analogue | Perrhenate (ReO₄⁻) | 99.6% | Reduction (ReO₄⁻ → ReO₂), Electrostatic Interaction, Coagulation | researchgate.net |
| Dissolved Organics | Dissolved Organic Carbon (DOC) | 71% | Charge Neutralization, Adsorption-Enmeshment, Coagulation | researchgate.netresearchgate.net |
| Dissolved Organics | Humic-like Acids | 66% | Charge Neutralization, Adsorption-Enmeshment, Coagulation | researchgate.net |
| Algae | Microcystis aeruginosa | 98.1% | Charge Neutralization, Reduction, Coagulation | researchgate.net |
Advanced Characterization Techniques for Titanium Iii Chloride and Its Derivatives
Spectroscopic Analysis of Titanium(III) Species in Solution and Solid State
Spectroscopic techniques are indispensable for probing the nature of titanium(III) species, which are often highly reactive and can exist in multiple forms.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as the d¹ ion, titanium(III). ESR spectroscopy provides detailed information about the electronic structure and coordination environment of Ti(III) centers.
In studies of Ti(III) complexes, ESR spectra can reveal the formation of dimeric species. rsc.org The observation of spectra at 77 K with transitions in the g ≈ 2 region and low-field components at g ≈ 4 provides evidence for these dimers. rsc.org By simulating the line shapes of these spectra using a spin Hamiltonian that includes the magnetic dipole-dipole interaction between the titanium ions, it is possible to evaluate magnetic parameters and the distance between the metal ions in the dimeric complexes. rsc.org This information helps in proposing potential structures for these dimers. rsc.org
ESR has also been effectively used to study the hydrolytic products of titanium(III) trichloride (B1173362) in aqueous solutions. publish.csiro.au X-band ESR measurements at both room temperature and 77 K have shown that aquated Ti(OH)²⁺ is the primary hydrolysis product at low pH, with small quantities of dimeric Ti₂(OH)₂⁴⁺ also forming. publish.csiro.au In the presence of certain water-miscible organic solvents, a different hydrolytic product, suggested to be Ti₂(OH)₅⁺, has been detected at low pH. publish.csiro.au Computer simulation of the ESR spectra of these dimeric species allows for the determination of magnetic parameters and the Ti(III)-Ti(III) ion separation distances, which in turn aids in suggesting their structures. publish.csiro.au
Furthermore, ESR spectroscopy has been employed to characterize Ti(III) species in different coordination environments. For instance, γ-irradiation of TiMCM-41, a titanosilicate molecular sieve, at 77 K produces an axial ESR signal attributed to trivalent titanium at a framework tetrahedral site, with g∥ = 1.971 and g⊥ = 1.901. acs.org In contrast, ion-exchanged Ti-AlMCM-41 exhibits an axial signal with reverse g values (g∥ = 1.898 and g⊥ = 1.967), which is characteristic of Ti(III) in a distorted octahedral symmetry. acs.org The interaction of these Ti(III) species with various adsorbate molecules like D₂O, CO, and NH₃ alters their ESR characteristics, confirming the different coordination environments. acs.org
The study of titanium(III) trichloride in pyridine (B92270) solutions by X-band ESR at room temperature and 77 K has provided evidence for the formation of a dimeric bispyridinetitanium(III) chloride complex as the major species. rsc.org The analysis of the triplet-state spectra, through computer simulation, has enabled the determination of magnetic parameters, including the internuclear separation and symmetry properties of the Ti(III) ion pair, which are used to infer their structure. rsc.org
Table 1: Representative ESR g-values for different Titanium(III) species.
| Titanium(III) Species/Material | g∥ | g⊥ | Symmetry/Environment | Reference |
| Ti(III) in TiMCM-41 | 1.971 | 1.901 | Tetrahedral | acs.org |
| Ti(III) in Ti-AlMCM-41 | 1.898 | 1.967 | Distorted Octahedral | acs.org |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the electronic and local geometric structure of absorbing atoms in materials. mdpi.com It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comaip.org
XANES analysis of the Ti K-edge is particularly sensitive to the oxidation state and coordination geometry of titanium. mdpi.comaip.org For instance, in studies of NaAlH₄ doped with TiCl₃, XANES indicated that the Ti(III) species are reduced to Ti(0) after ball milling. acs.orgcapes.gov.br This zero-valent state remains stable during subsequent hydrogen desorption and absorption cycles. acs.orgcapes.gov.br The position of the absorption edge provides a clear indication of the oxidation state; a shift of approximately 2 eV can be observed between Ti(III) and Ti(IV). uu.nl The pre-edge features in the XANES spectra, which arise from 1s to 3d transitions, are sensitive to the local symmetry around the Ti atom. researchgate.net For example, the pre-edge peaks can help distinguish between different TiO₂ polymorphs like anatase and rutile. researchgate.net Theoretical studies using time-dependent density functional theory (TDDFT) have helped in assigning the characteristic pre-edge features, showing that a shoulder peak in chloride-containing complexes can be attributed to excitations involving chloride 4p orbitals. rsc.org
EXAFS provides information about the local atomic structure around the absorbing atom, including coordination numbers and interatomic distances. aip.org In the case of TiCl₃-doped NaAlH₄, EXAFS analysis revealed that after ball milling, Ti atoms are primarily surrounded by other Ti atoms. acs.orgcapes.gov.br The analysis also showed an increase in particle size and ordering of the local structure during hydrogen cycling. acs.orgcapes.gov.br In a study of the MAX phase Ti₃AlC₂ and its corresponding MXene Ti₃C₂Tₓ, EXAFS was used to determine the bond lengths, finding Ti-C distances of 2.220 Å and 2.160 Å in the MAX phase, and 2.139 Å and 2.234 Å in the MXene. aps.org
Table 2: Structural Information from EXAFS of a TiCl₃-doped Na-alanate system after eight cycles.
| Backscatterer | Ti-Al distance (Å) | Ti-Ti distance (Å) | Reference |
| Al, Ti | 2.79 | 3.88 | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of ions from the liquid phase with minimal fragmentation, making it highly suitable for studying species in solution. core.ac.ukacs.org
ESI-MS has been successfully applied to analyze solutions of titanium trichloride (TiCl₃) and titanium tetrachloride (TiCl₄) to confirm the presence of hydrolyzed titanium species. researchgate.net The technique can identify both monomeric and polymeric titanium species in solution. researchgate.net Furthermore, ESI-MS can be used to monitor the oxidation of Ti³⁺ to Ti⁴⁺, both naturally and with the addition of an oxidizing agent. researchgate.net This oxidation leads to the formation of Ti⁴⁺ polymers and eventual precipitation. researchgate.net The ability to isolate and systematically degrade a single ion from a mixture using tandem MS (MS/MS) is particularly useful for characterizing complex chemical systems and establishing relationships between different species detected. core.ac.uk
Studies on the polycondensation of titanium alkoxides have also utilized ESI-MS to detect oligomeric species. For example, analysis of Ti(OC₄H₉)₄ solutions revealed the presence of ions containing at least three titanium atoms. researchgate.net
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for studying transition metal complexes, as the d-d electronic transitions typically occur in this region of the electromagnetic spectrum.
Aqueous solutions of Ti(III) are known to have a characteristic violet/blue color. rsc.org The UV-Vis spectrum of the [Ti(H₂O)₆]³⁺ complex shows a broad absorption band around 500 nm, which is a result of the forbidden d-d transition. rsc.org The formation of complexes with other ligands can significantly alter the UV-Vis spectrum. For instance, Ti(III) complexes with certain macrocyclic ligands absorb more strongly than the simple Ti³⁺ aquo-ion. researchgate.net
The thermochromic behavior of some Ti(III) chloride complexes has been investigated using variable-temperature UV-Vis spectroscopy. unipi.it For example, a dichloromethane (B109758) solution of [NBu₄][TiCl₄(thf)₂] displays two main absorption bands at 475 nm and 720 nm at room temperature. unipi.it Upon cooling, the absorbance of the 475 nm band decreases, while the 720 nm band shifts to shorter wavelengths (e.g., 660 nm at -12°C). unipi.it This behavior is attributed to an equilibrium between contact ion pairs at room temperature and solvent-separated ion pairs at lower temperatures. unipi.it
A spectrophotometric method has also been developed for the determination of titanium(III) using Ponceau S as a reagent, where a yellow-colored complex is formed. academicjournals.org
Table 3: UV-Vis Absorption Maxima for Selected Titanium(III) Species.
| Species/Complex | Solvent/Medium | Absorption Maxima (nm) | Reference |
| [Ti(H₂O)₆]³⁺ | Aqueous | ~500 | rsc.org |
| [NBu₄][TiCl₄(thf)₂] | CH₂Cl₂ (room temp.) | 475, 720 | unipi.it |
| Ti(III) complex with Ponceau S | Aqueous HCl | Not specified (yellow complex) | academicjournals.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Hydrolyzed Titanium Species and Oxidation Behavior
Surface and Bulk Characterization of Titanium(III) Chloride-based Catalysts
The performance of heterogeneous catalysts based on titanium(III) chloride is intimately linked to their surface and bulk properties. A variety of techniques are employed for their comprehensive characterization.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org
XPS is particularly valuable for studying the surface of TiCl₃-based catalysts. In studies of NaAlH₄ doped with TiCl₃, XPS analysis showed that titanium species are driven into the bulk of the material with increased milling time, and the surface concentration of Ti decreases during subsequent hydrogen cycling until it reaches a constant value. nih.gov Analysis of the binding energies can reveal changes in the chemical environment of the elements. For instance, after several desorption/absorption cycles, the Na, O, and Ti environments remained the same, while the Al environment underwent changes. nih.gov
High-resolution XPS spectra of the Ti 2p region can be used to distinguish between different oxidation states of titanium. The Ti 2p peak is split into Ti 2p₃/₂ and Ti 2p₁/₂ components due to spin-orbit coupling. mdpi.com The binding energies of these peaks are characteristic of the oxidation state; for example, peaks for Ti⁴⁺ in TiO₂ are found at approximately 458.7-459.1 eV (Ti 2p₃/₂) and 464.4-464.8 eV (Ti 2p₁/₂). researchgate.netmdpi.com The presence of lower oxidation states like Ti³⁺ can be identified by peaks at lower binding energies. researchgate.net XPS depth profiling, which involves sputtering the surface with ions between measurements, can provide information on the chemical composition as a function of depth. mdpi.com
Diffuse-Reflectance Fourier-Transform Infrared Spectroscopy (DRIFTS) for Surface Sites
Diffuse-Reflectance Fourier-Transform Infrared Spectroscopy (DRIFTS) is a powerful technique for characterizing the surface of heterogeneous catalysts, including those based on this compound (TiCl₃). This method is particularly useful for identifying and studying the nature of active sites and the interaction of reactants, donors, and other species with the catalyst surface. mdpi.comresearchgate.net
In the context of Ziegler-Natta catalysts, where TiCl₃ is a key component, DRIFTS has been employed to investigate the surface acidity. Studies have shown the presence of strong Lewis acid sites on these catalysts. nih.govresearchgate.net The interaction of internal donors, such as ethyl benzoate (B1203000) and di-n-butyl phthalate, with the catalyst surface has also been examined using DRIFTS. mdpi.com It has been observed that the deposition of titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support leads to the disappearance of certain Lewis acid sites present on the MgCl₂ surface, indicating a direct interaction. mdpi.com
Furthermore, DRIFTS has been utilized to study the effect of external donors, like propyltrimethoxysilane (PTMS), on titanium-magnesium catalysts. ippi.ac.ir These studies revealed that the interaction of PTMS with the catalyst can lead to the removal of both TiCl₄ and the internal donor from the catalyst surface. ippi.ac.ir The presence of a co-catalyst, such as triethyl aluminum (AlEt₃), plays a crucial role in this interaction. ippi.ac.ir By using probe molecules like deuterated chloroform (B151607) (CDCl₃), DRIFTS can provide insights into the accessibility and nature of the Lewis acid sites. researchgate.net
The information gathered from DRIFTS, often in conjunction with other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS), provides a comprehensive understanding of the surface chemistry of TiCl₃-based catalysts, which is essential for optimizing their performance in polymerization reactions. researchgate.netnih.govresearchgate.net
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Composition
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are indispensable tools for the morphological and elemental analysis of this compound and its derivatives. SEM provides high-resolution images of the sample surface, revealing details about particle size, shape, and texture, while EDS allows for the qualitative and quantitative determination of the elemental composition of the sample. nih.govaidic.it
In the study of TiCl₃-based catalysts, SEM analysis has been used to observe the morphology of catalyst particles. For instance, in Ziegler-Natta catalysts, SEM has shown that the catalyst particles can have a spherical nature. semanticscholar.org The morphology of materials synthesized using TiCl₃ as a precursor, such as titanium dioxide (TiO₂) nanomicrospheres, has also been characterized by SEM, revealing structures composed of radially aligned nanorods. scientific.net The technique can also track changes in morphology with varying synthesis conditions, such as temperature, which can influence grain shape and size distribution. researchgate.net
EDS analysis complements SEM by providing elemental composition data. It can be used to confirm the presence of titanium and chlorine in TiCl₃ samples and to detect impurities. matec-conferences.orgiau.ir For example, in the synthesis of a novel biocatalyst, EDS was used to confirm the presence of Ti and Cl on a nanofibrillated cellulose (B213188) support. iau.ir EDS is also crucial for assessing the purity of titanium compounds by identifying and quantifying elemental impurities. nih.govresearchgate.net In the analysis of failing dental implants with titanium surfaces, EDS has been used to determine the elemental composition of the implant surface, detecting elements like titanium, aluminum, oxygen, and carbon. mdpi.com
Table 1: Example of Elemental Analysis of a Titanium Compound using EDS
| Element | Weight % | Atomic % |
| Ti | 41.80 | 19.57 |
| O | 38.62 | 41.80 |
| Mg | 19.57 | 38.62 |
This table is illustrative and based on data for magnesium titanate synthesized using a titanium precursor. tandfonline.com
The combination of SEM and EDS provides a comprehensive characterization of the physical and chemical properties of this compound materials, which is vital for quality control and for understanding their performance in various applications. nih.govsemanticscholar.org
X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallization Behavior
X-ray Diffraction (XRD) is a fundamental technique for the characterization of crystalline materials like this compound. It provides information about the crystal structure, phase composition, crystallite size, and lattice parameters. numberanalytics.com TiCl₃ is known to exist in at least four distinct crystalline forms, or polymorphs: α, β, γ, and δ. wikipedia.orgyoutube.com These polymorphs can be distinguished by their unique XRD patterns. osti.gov
The α-TiCl₃ polymorph has a hexagonal structure, while the β-form is described as having a chain-like or piper structure. youtube.com The γ-form possesses a cubic structure, and the δ-form exhibits an alternating hexagonal and cubic structure. youtube.com The synthesis conditions, including temperature, can influence which polymorph is formed. youtube.comijstr.org For example, heating certain reaction mixtures to 150-200°C can produce γ-TiCl₃. youtube.com
XRD is extensively used in the study of Ziegler-Natta catalysts, where TiCl₃ is a critical component. The crystalline phase of the TiCl₃ support can significantly impact the catalyst's activity and stereospecificity in olefin polymerization. semanticscholar.org XRD analysis of these catalysts can identify the phases of MgCl₂, TiCl₃, and any complexes formed between them. semanticscholar.org The technique can also reveal structural distortions in the MgCl₂ support upon titanation. semanticscholar.org
Furthermore, XRD is employed to study the crystallization behavior of materials synthesized from TiCl₃. For instance, in the hydrothermal synthesis of titanium dioxide (TiO₂) from TiCl₃, XRD is used to identify the resulting crystalline phases, such as anatase, rutile, and brookite. scientific.netresearchgate.net The calcination temperature can induce phase transformations, for example, from the anatase to the rutile phase of TiO₂, which can be monitored by XRD. ijstr.orgresearchgate.net The crystallite size of the synthesized nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. researchgate.nettandfonline.com
In research involving the modification of materials with titanium compounds, XRD is used to confirm the resulting crystal structure. For example, in the fabrication of dye-sensitized solar cells, XRD patterns confirmed that TiO₂ nanotubes treated with a titanium precursor were in the pure anatase phase after annealing. nih.gov
Chromatographic and Titrimetric Methods for Analysis of Titanium(III) Chloride Reaction Mixtures
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a highly sensitive analytical technique used for determining the elemental composition of a sample. It is particularly valuable for the purity assessment of this compound and for analyzing the composition of its reaction mixtures. nih.govnih.gov
This method can be used to perform a quantitative analysis of impurities in titanium compounds. researchgate.net For instance, ICP-OES has been employed to determine the purity of titanium tetrachloride (TiCl₄) by quantifying the levels of various impurities. nih.govnih.gov To analyze highly reactive substances like titanium chlorides, a stabilizing medium, such as a specific concentration of an acidic solution, is often required. nih.gov
In the context of Ziegler-Natta catalysts, ICP-OES is used to determine the amount of titanium present in the catalyst precursors. semanticscholar.org This information is crucial for understanding the catalyst's composition and its subsequent performance in polymerization reactions. The technique has also been used in the analysis of titanium production processes, where it helps to determine the composition of intermediate products. ymaws.com
The results from ICP-OES can be used to calculate the purity of a titanium compound by subtracting the total mass of all identified impurities. For example, the purity of different commercial sources of TiCl₄ has been determined to be around 99.9%. nih.gov
Table 2: Illustrative Purity Assessment of Titanium Tetrachloride via ICP-OES
| Supplier | Purity (%) |
| Junsei Chemical Co. | 99.92 |
| Yakuri Pure Chemicals Co. | 99.93 |
| Wako Chemical Co. | 99.92 |
| Sigma Aldrich | 99.91 |
| Fluka | 99.92 |
This table is based on data for titanium tetrachloride. nih.gov
Potentiometric titration is a versatile analytical method used to determine the concentration of a substance by measuring the potential difference between two electrodes as a titrant is added. In the analysis of this compound reaction mixtures, it is particularly useful for determining the valency of titanium species, distinguishing between Ti(III) and Ti(IV). ymaws.comdiva-portal.org
Titanium(III) is a strong reducing agent and can be assayed through redox titration. acs.org One common method involves titrating the Ti(III) solution with a standardized solution of an oxidizing agent, such as iron(III) or potassium dichromate. acs.orgmetrohm.com The endpoint of the titration is detected by a sharp change in the potential, which can be monitored using a platinum indicator electrode and a reference electrode. dtic.mil
For the simultaneous determination of different titanium species, potentiometric titration can be employed. For example, in mixtures containing both Ti³⁺ and Ti⁴⁺, these species can be reduced to a lower oxidation state and then titrated. metrohm.com The method can also be applied to determine the concentration of titanium in various materials. For instance, a procedure for determining the total titanium content in ZrO₂-Ti compositions involves dissolving the sample and then titrating the titanium potentiometrically with potassium permanganate. dtic.mil
The choice of titrant and reaction conditions is crucial for accurate results. For example, when titrating with iron(III), the reaction is often carried out at an elevated temperature (around 50 °C) to ensure a complete reaction. acs.org The stability of the titanium(III) solution is also a critical factor, as it is susceptible to oxidation by air. acs.orglibretexts.org
Theoretical and Computational Investigations of Titanium Iii Chloride
Density Functional Theory (DFT) Studies of Titanium(III) Chloride Systems
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study TiCl₃ and its complexes, providing a deeper understanding of their properties and reactivity.
DFT calculations have been instrumental in characterizing the electronic structure and bonding in various crystalline phases (α, β, and γ) of TiCl₃. rsc.orgresearchgate.net These studies have successfully computed the electronic structure of different magnetic states, classifying these materials as Mott-Hubbard insulators where the band gap arises from significant on-site Coulomb interactions. rsc.orgresearchgate.net The analysis of the density of states (DOS) and spin density supports the model of a d¹ titanium ion within a distorted octahedral crystal field, despite the partially ionic character of the Ti-Cl bonds. rsc.orgresearchgate.net
Furthermore, DFT and Natural Bond Orbital (NBO) analysis have been employed to study the nature of bonding between titanium and various ligands in TiCl₃ complexes. researchgate.net For instance, in complexes with N-heterocyclic carbene (NHC) ligands, the metal-ligand bond strength is primarily governed by ligand-to-metal σ- and π-donation. researchgate.net While direct back-donation from the titanium to the NHC ligand appears less significant, the NHC π-acceptor orbitals are involved in bonding through interactions with other donor orbitals in the complex. researchgate.net DFT calculations have also been used to understand the electronic structure of Ti(III) pincer complexes, providing insights that are supported by experimental data like EPR and X-ray crystallography. researchgate.net
Computational studies have also explored the geometry and stability of TiCl₃ fragments adsorbed on magnesium chloride (MgCl₂) surfaces, which is a crucial aspect of Ziegler-Natta catalysts. acs.org These DFT studies indicate that for monomeric TiCl₃, coordination is more favorable on the (110) face of MgCl₂ compared to the (100) face. acs.org On the (100) face, TiCl₃ fragments can form polynuclear species, with the steric environment of the terminal titanium atoms resembling the active sites proposed for isospecific polymerization. acs.org
Computational methods, particularly DFT, have been pivotal in elucidating the mechanisms of reactions catalyzed by titanium(III) chloride. In the context of Ziegler-Natta olefin polymerization, the widely accepted monometallic mechanism proposed by Cossee and Arlman involves a surface titanium atom with a coordination vacancy. tue.nl DFT studies help in understanding the elementary steps of this process, including the coordination of the olefin monomer to the active titanium center and its subsequent migratory insertion into the Ti-C bond, leading to polymer chain growth. tue.nl
Kinetic analyses combined with computational modeling have uncovered complex reaction pathways, including hidden autocatalysis and inhibition, in Ti(III)-catalyzed reactions such as ketone-nitrile couplings. acs.org These studies reveal the significant influence of additives and byproducts, like ZnCl₂, on the reaction outcome. DFT calculations have shown that the activation barriers for key steps, such as C-C bond formation and product liberation, can be of similar energy, making either step potentially rate-limiting depending on the reaction conditions. acs.org
Furthermore, computational investigations have shed light on the role of Ti(III) species in other transformations. For example, in the reductive coupling of ketones and nitriles, a mechanistic picture involving the reduction of the catalyst, reversible coordination of substrates, bimolecular C-C bond formation, and product release has been established through experimental and theoretical work. The influence of various species on the catalyst's activity, such as the formation of off-cycle adducts with coordinating solvents or additives, has also been explored computationally. acs.orgnih.gov
Accurate thermochemical data is crucial for understanding and modeling chemical processes. Computational chemistry provides a powerful means to predict this data for species that are difficult to study experimentally. For titanium chlorides and related oxychlorides, DFT and other high-level ab initio methods have been used to estimate standard enthalpies of formation and other thermodynamic properties. cam.ac.ukcore.ac.ukacs.org
Revisions of thermochemical data for gaseous TiCl, TiCl₂, and TiCl₃ have been made by considering low-lying electronic states, resulting in more reliable values for their enthalpies of formation. acs.orgresearchgate.net These updated values show good agreement with recent theoretical calculations, although they differ from some earlier experimental results. acs.org For instance, the revised enthalpy of formation (ΔfH°298) for gaseous TiCl₃ is reported as -121.5 ± 2 kcal mol⁻¹. acs.org
Reaction Mechanism Elucidation via Computational Pathways for Titanium(III) Chloride-catalyzed Reactions
Molecular Dynamics and Monte Carlo Simulations in Titanium(III) Chloride Research
Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movements of atoms and molecules. They are particularly useful for investigating the behavior of materials at the atomic level over time.
MD simulations have been employed to understand the stability and properties of different crystalline phases (α, β, and γ) of TiCl₃. matec-conferences.orgresearchgate.netmatec-conferences.org These simulations can predict properties like diffusion coefficients, entropy, and Gibbs free energy over a range of temperatures. matec-conferences.org For example, studies have shown that the β phase of TiCl₃ is the most stable, followed by the α and γ phases, which is consistent with experimental observations. researchgate.net MD simulations have also been used to investigate the behavior of titanium nanoclusters within a TiCl₃ medium, providing insights into the initial stages of titanium production processes. researchgate.net
Monte Carlo simulations, which rely on repeated random sampling to obtain numerical results, are also applied in the study of TiCl₃-related systems. ibm.com For instance, kinetic Monte Carlo (kMC) simulations, parameterized with data from DFT calculations, have been used to model the atomic layer deposition (ALD) of titanium nitride (TiN) from TiCl₄ and NH₃ precursors. snu.ac.kr These simulations can elucidate complex surface reaction mechanisms, including the adsorption and desorption of precursors and the evolution of byproducts. snu.ac.kr Grand Canonical Monte Carlo (GCMC) simulations have been utilized to study the effect of confinement on polymerization catalysts, including TiCl₃-based systems. kaust.edu.sa
Quantitative Structure-Activity Relationship (QSAR) Studies for Titanium(III) Chloride Catalyst Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govtaylorfrancis.comamazon.com In the context of catalysis, QSAR can be a valuable tool for designing more efficient catalysts.
While specific, detailed QSAR studies focusing solely on the design of titanium(III) chloride catalysts are not extensively documented in the provided search results, the principles of QSAR are highly relevant. The general approach involves developing a mathematical model that relates structural or physicochemical properties (descriptors) of a series of catalysts to their observed activity or selectivity. taylorfrancis.com
For TiCl₃-based catalysts, such descriptors could include electronic properties (e.g., charge on the Ti atom, HOMO-LUMO gap), steric parameters (e.g., ligand cone angle), or thermodynamic properties derived from computational methods like DFT. By establishing a statistically significant correlation, these models could then be used to predict the performance of new, unsynthesized catalyst structures, thereby guiding experimental efforts towards more promising candidates. The application of QSAR has been noted in broader contexts, such as in drug discovery and toxicology, and its extension to catalyst design, including for systems involving TiCl₃, represents a logical and potentially fruitful area of research. nih.govdntb.gov.ua
Computational Modeling of Polymerization Processes with Titanium(III) Chloride Catalysts
Computational modeling has been instrumental in advancing the understanding of olefin polymerization catalyzed by titanium(III) chloride, the cornerstone of Ziegler-Natta catalysis. researchgate.netunina.itias.ac.in These models, often based on DFT, provide detailed insights into the structure of active sites and the mechanism of polymer chain growth. researchgate.net
A key aspect of modeling these systems is the characterization of the active sites, which are typically located on the surface of crystalline TiCl₃ or MgCl₂-supported TiCl₃. acs.orgtue.nl Computational studies have investigated the interaction of TiCl₃ with the MgCl₂ support, identifying preferential binding sites and the formation of various titanium chloride surface species. acs.org
The mechanism of polymerization is a central focus of these computational models. The widely accepted Cossee-Arlman mechanism involves the coordination of an olefin monomer to a vacant site on the titanium atom, followed by its migratory insertion into the growing polymer chain. tue.nl DFT calculations have been used to determine the energetics of these elementary steps, including activation energies and reaction heats. researchgate.net These studies have explored how factors such as the ligands coordinated to the titanium center and the nature of the support can influence the catalytic activity and the properties of the resulting polymer. researchgate.net For example, by modifying the aryloxy ligands in TiCl₃(OAr) catalysts, the electronic environment of the active titanium cation can be tuned, thereby controlling the polymerization process. researchgate.net
Furthermore, computational models have been used to study the stereoselectivity of propylene (B89431) polymerization, a critical aspect of Ziegler-Natta catalysis. tue.nl These models help to explain how the specific geometry of the catalyst's active site directs the orientation of the incoming monomer, leading to the formation of isotactic polypropylene (B1209903). tue.nl
Future Directions and Emerging Research Areas for Titanium Iii Chloride
Development of Next-Generation Titanium(III) Chloride Catalysts with Enhanced Selectivity and Efficiency
The primary application of titanium(III) chloride has historically been in Ziegler-Natta catalysts for the polymerization of olefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.orgslideshare.net The ongoing research is focused on creating new generations of these catalysts with superior performance. Key strategies involve modifying the catalyst's composition, structure, and the environment of its active sites.
A significant area of development is the use of supports to enhance catalyst activity and stereoselectivity. Magnesium chloride (MgCl₂) has proven to be a highly effective support material. nih.gov The interaction between TiCl₃ and the MgCl₂ support is crucial, and researchers are investigating how the dispersion of titanium species on the support surface influences catalytic performance. mdpi.com By controlling the titanium content, it is possible to create more isolated and uniform active sites, which leads to better control over the polymer's structure. mdpi.com Below a certain threshold (e.g., 0.1 wt-% Ti on MgCl₂), TiCl₃ molecules can become isolated, leading to constant stereoregularity in the resulting polypropylene. mdpi.com
Another approach to improving catalyst efficiency is the addition of electron donors, often referred to as Lewis bases (e.g., ethers, esters like ethyl benzoate (B1203000), and amines), to the catalytic system. nih.govpcbiochemres.com These donors can modify the active centers, increasing the catalyst's activity and its ability to produce polymers with a specific spatial arrangement of atoms (stereospecificity). nih.govpcbiochemres.com The effectiveness of these donors can depend on the dispersion of the titanium species; for instance, donors are most effective at increasing stereoregularity for isolated Ti mononuclear species. mdpi.com
The physical properties of the catalyst particles also play a critical role. Grinding of TiCl₃, which converts it to the δ-form, has been shown to increase its catalytic activity by increasing the specific surface area. nih.gov This mechanical treatment creates more active centers available for polymerization. nih.gov
Table 1: Approaches to Enhance TiCl₃ Catalyst Performance
| Strategy | Description | Desired Outcome |
|---|---|---|
| Support Materials | Utilizing supports like Magnesium Chloride (MgCl₂) to disperse the active catalyst. | Increased activity, improved stereocontrol. nih.gov |
| Electron Donors | Adding Lewis bases (e.g., esters, amines) to the system. | Enhanced activity and stereospecificity. pcbiochemres.com |
| Control of Ti Dispersion | Precisely controlling the loading and isolation of TiCl₃ on the support. | Creation of uniform active sites for better polymer structure control. mdpi.com |
| Mechanical Grinding | Physically milling the TiCl₃ crystals. | Increased surface area and number of active catalytic centers. nih.gov |
Advanced Applications in Sustainable Synthesis and Materials Science utilizing Titanium(III) Chloride
Beyond olefin polymerization, the reactivity of TiCl₃ is being harnessed for a variety of applications in green chemistry and advanced materials science. Its role as a reducing agent and a precursor for functional materials is particularly promising.
In the realm of sustainable synthesis, TiCl₃ is employed in reductive coupling reactions in organic chemistry, often with an added reducing agent like zinc, to form carbon-carbon bonds. wikipedia.org It is also used to reduce oximes to imines. wikipedia.org Recently, TiCl₃ has been investigated as a coagulant for removing dissolved organic matter from surface water, highlighting its potential in water purification processes. researchgate.net
A significant area of research is the use of TiCl₃ as a precursor for synthesizing titanium dioxide (TiO₂) nanomaterials. researchgate.netscirp.org A green and rapid method involves the controlled hydrolysis of TiCl₃ in an aqueous medium, sometimes accelerated by nitric acid, to produce pure rutile-phase TiO₂ with high photocatalytic activity. scirp.org These TiO₂ nanomaterials, which can feature unique flower-like assemblies of nanotubes, have applications in degrading pollutants in wastewater under visible light, contributing to environmental remediation. scirp.org
In materials science, TiCl₃ is a key ingredient in the synthesis of innovative materials with unique properties. For example, it is used in the synthesis of λ-Ti₃O₅, a ceramic material capable of storing heat energy. rsc.org This material undergoes a phase transition that allows it to accumulate significant heat, which has potential applications in industrial energy conservation. rsc.org Furthermore, TiCl₃ is used to create novel metal-organic frameworks (MOFs). nih.gov These highly porous materials, such as Tiᴵᴵᴵ-MIL-101, are synthesized from TiCl₃ and organic linkers like terephthalic acid and have potential applications in small molecule storage and activation. nih.gov
The field of energy storage is another emerging application area. Titanium-based redox flow batteries, first explored by NASA, are being re-examined as a cost-effective solution for large-scale electrical energy storage. frontiersin.orgnasa.gov In these systems, the Ti⁴⁺/Ti³⁺ redox couple is a key component of the anolyte. frontiersin.org Research is focused on improving the stability and kinetics of this redox couple to develop high energy density aqueous batteries. frontiersin.orgosti.gov
Table 2: Emerging Applications of Titanium(III) Chloride
| Application Area | Specific Use | Significance |
|---|---|---|
| Sustainable Synthesis | Precursor for photocatalytic TiO₂ nanomaterials. | Environmental remediation (wastewater treatment). scirp.org |
| Materials Science | Synthesis of heat storage ceramics (λ-Ti₃O₅). | Efficient heat energy storage for industrial applications. rsc.org |
| Materials Science | Synthesis of Metal-Organic Frameworks (MOFs). | Potential for gas storage and catalysis. nih.gov |
| Energy Storage | Anolyte component in Redox Flow Batteries. | Inexpensive, large-scale electrochemical energy storage. frontiersin.org |
| Organic Synthesis | Reagent for reductive coupling reactions. | Formation of complex organic molecules. wikipedia.org |
Interdisciplinary Research Integrating Titanium(III) Chloride Chemistry with Novel Fields
The unique chemical properties of TiCl₃ are paving the way for its integration into diverse and novel scientific fields, from actinoid chemistry to biomedical materials.
One fascinating area is the use of TiCl₃ as a fluoride (B91410) ion acceptor in non-aqueous solvent systems like liquid ammonia (B1221849). rsc.org In a reaction with uranium(IV) fluoride (UF₄) in liquid ammonia, TiCl₃ facilitates the formation of a rare uranium complex with a coordination number of nine, providing insights into the solution chemistry of actinoids. rsc.org This research is important for understanding the behavior of nuclear materials in different environments. rsc.org In the absence of other reactants, TiCl₃ itself reacts with liquid ammonia to form an unusual octaammine titanium(III) complex, [Ti(NH₃)₈]Cl₃, which is the first structurally characterized octaammine complex of a transition metal. rsc.org
In the field of analytical chemistry, titanium trichloride (B1173362) can be used to reduce nitrate (B79036) to ammonium (B1175870) ions, enabling the sequential analysis of both species in a sample. wikipedia.org This has applications in environmental monitoring and agricultural science.
The development of advanced photocatalytic systems is another active interdisciplinary frontier. Recent studies have shown that upon irradiation, titanium tetrachloride can generate TiCl₃ and a reactive chlorine radical through a ligand-to-metal charge transfer (LMCT) process. rsc.org This system can activate strong C-H bonds in alkanes, enabling their direct functionalization, which has long been a major challenge in organic synthesis. rsc.org
Furthermore, research into titanium-based biomedical implants is an interdisciplinary effort combining materials science, chemistry, and medicine. While the bulk material is often a titanium alloy, the surface chemistry, which dictates biocompatibility, is critical. nih.gov The native oxide layer on titanium is key to its biocompatibility, and compounds like TiCl₃ are relevant in the broader context of understanding and manipulating titanium's various oxidation states and surface interactions. nih.gov
Table 3: Interdisciplinary Research Areas for TiCl₃
| Field | Application/Research Focus | Significance |
|---|---|---|
| Actinoid Chemistry | Fluoride ion acceptor in liquid ammonia for uranium complex synthesis. | Understanding the fundamental chemistry of nuclear materials. rsc.org |
| Coordination Chemistry | Synthesis of the first octaammine transition metal complex, [Ti(NH₃)₈]³⁺. | Expanding fundamental knowledge of metal-ligand interactions. rsc.org |
| Photocatalysis | In situ generation from TiCl₄ for C-H bond activation. | Developing powerful new methods for organic synthesis. rsc.org |
| Analytical Chemistry | Reduction of nitrate for sequential chemical analysis. | Environmental and agricultural sample analysis. wikipedia.org |
| Biomedical Materials | Relevant to understanding the surface chemistry of titanium implants. | Improving the biocompatibility of medical devices. nih.gov |
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Titanium(III) chloride | 62646 |
| Titanium(IV) chloride | 14813 |
| Aluminum trichloride | 24012 |
| Diethylaluminum chloride | 11210 |
| Magnesium chloride | 5761 |
| Ethyl benzoate | 7022 |
| Silanes | 23953 |
| Tetrahydrofuran | 8028 |
| Zinc | 3062315 |
| Nitric acid | 944 |
| Titanium dioxide | 26042 |
| λ-Ti₃O₅ | Not available |
| Terephthalic acid | 7489 |
| Iron(III) chloride | 24380 |
| Iron(II) chloride | 24458 |
| Uranium(IV) fluoride | 62657 |
| Ammonia | 222 |
| Triethylamine | 8471 |
| Zinc chloride | 3007855 |
Q & A
Q. What are the key methodological considerations for synthesizing titanium trichloride (TiCl₃) via hydrogen reduction of titanium tetrachloride (TiCl₄)?
TiCl₃ can be synthesized by reducing TiCl₄ with hydrogen on a hot tungsten filament. Critical parameters include filament temperature (optimized at 1,000°C), filament surface area (yield: 2.2–2.4 g/cm²/hr), and energy efficiency (~3.5–4 kWh per pound of product). Contamination risks from electrode passivation must be mitigated by controlling current density and pH during electrochemical methods .
Q. How is this compound employed in analytical chemistry for redox titrations?
TiCl₃ serves as a reducing agent in the this compound reduction potassium dichromate titration method (YS/T 1028.1-2015) to determine total iron content in lithium iron phosphate. Key steps include sample dissolution in hydrochloric acid, reduction of Fe³⁺ to Fe²⁺ using TiCl₃, and endpoint detection with potassium dichromate. The method requires strict control of TiCl₃ solution concentration (1:14 dilution in HCl) and pH to avoid re-oxidation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
TiCl₃ is pyrophoric and reacts violently with water. Storage requires inert atmospheres (argon/nitrogen) and moisture-free conditions. Emergency response guidelines (ERG 2024) classify it under ID 2441 (pyrophoric mixture) and 2869 (non-pyrophoric mixture), mandating fire-resistant containment and acid-resistant PPE during spills .
Advanced Research Questions
Q. How do electrochemical synthesis conditions affect the purity and yield of this compound?
Electrochemical dissolution of titanium electrodes at 10–30 A/dm² yields TiCl₃ with 33%–59% efficiency. However, anodic passivation reduces yields at higher current densities. Purity is enhanced by avoiding foreign ions (e.g., Fe²⁺/Al³⁺) and maintaining pH < 2. High-purity TiCl₃ (>99%) is critical for optical/electronic applications and nanoparticle synthesis (e.g., DSSCs) .
Q. What mechanistic role does this compound play in catalytic systems for polymer synthesis?
TiCl₃, combined with Al(C₂H₅)₃, forms Ziegler-Natta catalysts for stereospecific polymerization of propylene. The β-crystalline form of TiCl₃ provides active sites for monomer insertion, enabling isotactic polypropylene production. Catalyst activity depends on TiCl₃ particle size, surface defects, and co-catalyst ratios .
Q. How can conflicting data on TiCl₃ synthesis yields from different methods be reconciled?
Discrepancies arise from varying reduction mechanisms: hydrogen reduction () prioritizes energy efficiency, while electrochemical methods () emphasize purity. Contradictions in yield (e.g., 59% vs. 33%) stem from differences in passivation effects and electrolyte composition. Cross-validation using XRD and ICP-MS is recommended to resolve inconsistencies .
Q. What are the challenges in stabilizing TiCl₃ for use in aqueous environmental remediation?
TiCl₃’s instability in water limits its application in chromium(VI) reduction. Stabilization strategies include complexation with tetrahydrofuran (THF) to form TiCl₃·3THF, which inhibits hydrolysis. THF complexes maintain redox activity at pH 2–4, enabling efficient Cr(VI) → Cr(III) conversion in electroplating wastewater .
Q. How does TiCl₃ function in combustion synthesis of nanostructured TiO₂?
TiCl₃ acts as both oxidant and Ti source in combustion synthesis with ascorbic acid (reducing agent). At a 1:0.6 molar ratio (TiCl₃:ascorbic acid), exothermic reactions produce 28 nm TiO₂ nanoparticles. Characterization via FT-IR and SEM confirms anatase/rutile phase control through calcination temperature .
Methodological Best Practices
- Synthesis Optimization : Prioritize inert atmospheres for hydrogen reduction ; use electrochemical cells with titanium electrodes for high-purity batches .
- Analytical Validation : Pair TiCl₃ titrations with UV-Vis or potentiometric validation to detect Fe²⁺/Fe³⁺ interferences .
- Data Reporting : Adhere to IUPAC guidelines for reporting yields, purity (ICP-MS), and crystallinity (XRD) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
